3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Overview
Description
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a dimethylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine typically involves the bromination of 4-(dimethylamino)aniline. One common method includes the use of bromine in an aqueous medium. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of advanced catalysts and optimized reaction conditions to facilitate the bromination process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-donating dimethylamino group, which activates the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Bromination: Bromine in aqueous medium.
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions or amines can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine exerts its effects is primarily through its interactions with other molecules in chemical reactions. The dimethylamino group donates electron density to the aromatic ring, making it more reactive towards electrophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar in structure but with a methyl group instead of a dimethylamino group.
4-Bromoaniline: Lacks the dimethylamino group, making it less reactive in certain types of reactions.
Properties
IUPAC Name |
2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAMISQAPJLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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